molecular formula C11H14ClNO3 B13041876 Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hcl

Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hcl

Cat. No.: B13041876
M. Wt: 243.68 g/mol
InChI Key: MTGYRSPEQQJEAM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride is a compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the amino group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, and substituted benzofurans, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound’s biological activities make it a valuable tool for studying cellular processes and pathways.

    Medicine: Its potential anti-tumor and antibacterial properties are being explored for the development of new therapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily due to its ability to inhibit key enzymes and receptors involved in cellular processes. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent cell proliferation.

Comparison with Similar Compounds

Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride can be compared with other benzofuran derivatives such as:

    Ethyl 3-amino-2,3-dihydrobenzofuran-2-carboxylate: Similar structure but with the carboxylate group at a different position.

    Ethyl 3-amino-2,3-dihydrobenzofuran-4-carboxylate: Another positional isomer with different biological activities.

    Ethyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate: Known for its anti-inflammatory properties.

The uniqueness of ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

ethyl 3-amino-2H-1-benzofuran-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-2-14-10(13)11(12)7-15-9-6-4-3-5-8(9)11;/h3-6H,2,7,12H2,1H3;1H

InChI Key

MTGYRSPEQQJEAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(COC2=CC=CC=C21)N.Cl

Origin of Product

United States

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